Diosbulbin E

Vue d'ensemble

Description

Diosbulbin E is a diterpenoid lactone compound isolated from the tubers of Dioscorea bulbifera, a plant commonly known as air potato. This compound has attracted significant attention due to its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin E typically involves the extraction from the tubers of Dioscorea bulbifera. The extraction process includes drying and pulverizing the tubers, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Dioscorea bulbifera tubers. The process involves the use of advanced extraction technologies such as supercritical fluid extraction and high-performance liquid chromatography to ensure high purity and yield of the compound.

Analyse Des Réactions Chimiques

Metabolic Activation Pathways

Both DIOB and EEA undergo metabolic activation via cytochrome P450 3A enzymes to form reactive intermediates.

-

DIOB is oxidized to a cis-enedial intermediate (2 , Scheme 1 in ) through P450 3A-mediated metabolism. This intermediate is electrophilic and responsible for protein covalent binding .

-

EEA undergoes similar bioactivation to generate a reactive cis-enedial metabolite, which also contributes to hepatotoxicity .

Key Enzyme Involvement

| Compound | Primary Enzyme | Reactive Intermediate |

|---|---|---|

| DIOB | P450 3A | cis-enedial (2 ) |

| EEA | P450 3A | cis-enedial |

Protein Adduction Mechanisms

The reactive intermediates derived from DIOB and EEA modify cellular proteins via three distinct pathways:

Cysteine (Cys) Residue Modification

-

Michael Addition : The cis-enedial intermediate reacts with the thiol group of cysteine to form a reversible adduct (3 , Scheme 1 in ).

-

Trapping with Bromine-Tagged Reagents : Bromine-based agents (e.g., BBA) are used to stabilize and detect Cys adducts, forming pyrrole derivatives (5 , Scheme 1 in ).

Lysine (Lys) Residue Modification

-

Schiff’s Base Formation : The cis-enedial intermediate reacts with lysine’s primary amine to form a reversible Schiff’s base (7 , Scheme 1 in ).

-

Trapping with Bromine-Tagged Reagents : Bromine agents (e.g., BBM) stabilize Lys adducts, generating pyrrole derivatives (9 , Scheme 1 in ).

Cys/Lys Crosslink Formation

-

Irreversible Crosslink : Reversible Cys and Lys adducts undergo cyclization and dehydration to form stable crosslinks (11 , Scheme 1 in ). These crosslinks are time- and dose-dependent and correlate with hepatotoxicity severity .

Comparison of Protein Modification Types

| Modification Type | Reversible/Irreversible | Key Adduct | Detection Method |

|---|---|---|---|

| Cys Adduction | Reversible | 3 | BBA trapping |

| Lys Adduction | Reversible | 7 | BBM trapping |

| Cys/Lys Crosslink | Irreversible | 11 | Dialysis-resistant detection |

Impact of Pharmacological Interventions

Pretreatment with specific agents modulates protein adduction and hepatotoxicity:

-

Ketoconazole (P450 3A inhibitor) : Reduces crosslink formation and protects against hepatotoxicity .

-

Dexamethasone/Buthionine sulfoximine : Increases protein adduction and exacerbates toxicity .

Detection and Quantification

-

Bromine-Tagged Reagents : BBA and BBM enable selective trapping of Cys and Lys adducts, respectively, forming stable pyrrole derivatives for LC-MS/MS analysis .

-

Polyclonal Antibodies : Developed to detect cis-enedial-derived protein adducts in liver homogenates, confirming in vivo relevance of covalent binding .

Toxicological Implications

Applications De Recherche Scientifique

Anticancer Properties

Diosbulbin E has been investigated for its potential anticancer effects, particularly against non-small cell lung cancer (NSCLC). Recent studies have shown that diosbulbin C, a related compound, exhibits significant antiproliferative activity in NSCLC cell lines by inducing G0/G1 phase cell cycle arrest. Although this compound's specific mechanisms are less documented, it is hypothesized to share similar pathways due to structural similarities with diosbulbin C.

Key Findings:

- Diosbulbin C was found to inhibit NSCLC cell proliferation significantly, indicating potential therapeutic applications for this compound in cancer treatment .

- The molecular targets identified include AKT1, DHFR, and TYMS, which are crucial in cancer cell proliferation pathways .

Hepatotoxicity Studies

Despite its therapeutic potential, this compound has also been associated with hepatotoxicity. Research indicates that compounds derived from Dioscorea bulbifera, including this compound, can lead to liver injury through metabolic activation by cytochrome P450 enzymes. This duality presents both challenges and considerations for its application in herbal medicine.

Case Studies:

- Over 100 cases of liver injury linked to Dioscorea bulbifera usage have been reported in China, highlighting the need for caution when using products containing this compound .

- The toxic effects are primarily attributed to the metabolic activation of furanoditerpenoids such as diosbulbin B and 8-epithis compound acetate .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound and its derivatives involve complex interactions at the molecular level. Studies utilizing molecular docking and systems pharmacology have provided insights into how these compounds interact with biological targets.

Mechanistic Insights:

- Diosbulbin compounds engage with various signaling pathways implicated in cancer progression and liver function .

- The identification of reactive metabolites that interact with proteins suggests a need for further investigation into the safety profiles of this compound .

Comparative Analysis of Diosbulbins

The following table summarizes the key characteristics and findings related to diosbulbins, focusing on their applications and effects:

| Compound | Anticancer Activity | Hepatotoxicity | Key Mechanisms |

|---|---|---|---|

| Diosbulbin B | Significant | High | Metabolic activation via P450 enzymes |

| Diosbulbin C | High | Moderate | Induces G0/G1 phase arrest |

| This compound | Potential | Documented | Similar pathways as DIOB/DIOC |

Mécanisme D'action

The mechanism of action of Diosbulbin E involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting cell proliferation: this compound induces cell cycle arrest and apoptosis in cancer cells.

Modulating signaling pathways: It affects key signaling pathways involved in cell growth and survival, such as the AKT and MAPK pathways.

Antioxidant activity: this compound exhibits antioxidant properties, protecting cells from oxidative stress.

Comparaison Avec Des Composés Similaires

Diosbulbin E is compared with other similar compounds, such as Diosbulbin B and Diosbulbin C, which are also isolated from Dioscorea bulbifera. While all these compounds share a similar diterpenoid lactone structure, this compound is unique in its specific biological activities and potency.

List of Similar Compounds

Diosbulbin B: Known for its antitumor and hepatoprotective effects.

Diosbulbin C: Exhibits antitumor activity and is studied for its potential therapeutic applications.

Diosbulbin D: Similar in structure but with distinct biological activities.

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.

Activité Biologique

Diosbulbin E, a compound derived from Dioscorea bulbifera, has garnered attention for its biological activities, particularly in the context of cancer treatment and hepatotoxicity. This article explores the various biological effects of this compound, supported by recent research findings, case studies, and data tables.

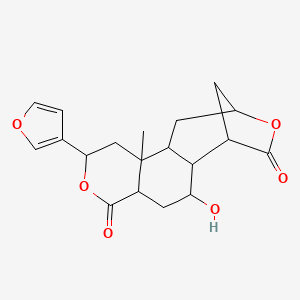

Chemical Structure and Properties

This compound is classified as a diterpenoid lactone. Its chemical structure is characterized by a complex arrangement that contributes to its biological activity. The compound is part of a larger family of diosbulbins, which have been studied for their therapeutic potential.

Biological Activities

1. Anticancer Effects

Recent studies highlight this compound's potential as an anticancer agent:

- Cell Proliferation Inhibition: this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it induces G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells, leading to reduced cell growth and viability .

- Mechanism of Action: The anticancer effects are attributed to the downregulation of key signaling pathways involved in cell survival and proliferation, including the AKT pathway . this compound's ability to induce apoptosis in cancer cells has also been documented.

2. Hepatotoxicity

While this compound exhibits promising therapeutic effects, it is also associated with hepatotoxicity:

- Liver Injury Induction: Studies have demonstrated that this compound can induce oxidative stress and liver injury in animal models. This hepatotoxicity is linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Mechanistic Insights: The compound's hepatotoxic effects are mediated through mitochondrial pathways that lead to apoptosis and autophagy in liver cells. Elevated levels of liver enzymes such as ALT and AST serve as biomarkers for liver damage following exposure to this compound .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | G0/G1 phase arrest |

| Induction of apoptosis | Downregulation of AKT pathway | |

| Hepatotoxicity | Induction of liver injury | Mitochondrial dysfunction |

| Increased ROS production | Oxidative stress |

Case Studies

Case Study 1: Anticancer Activity in NSCLC

A study investigated the effects of this compound on NSCLC cells. Results showed significant inhibition of cell proliferation and induction of apoptosis. The study identified key molecular targets affected by this compound, including AKT and DHFR .

Case Study 2: Hepatotoxicity Assessment

In another study, mice treated with this compound exhibited elevated serum levels of ALT and AST, indicating liver damage. Histological analysis revealed signs of hepatocyte apoptosis and mitochondrial injury, corroborating the findings related to oxidative stress .

Propriétés

IUPAC Name |

8-(furan-3-yl)-3-hydroxy-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-6,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIFXOHVCYVTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317090 | |

| Record name | NSC310636 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67567-14-0 | |

| Record name | DIOSBULBIN-E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC310636 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosbulbin E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 237 °C | |

| Record name | Diosbulbin E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.